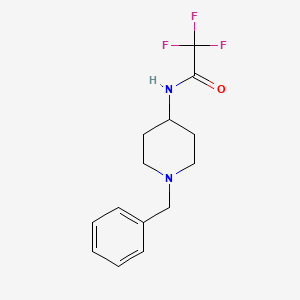

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Benzylpiperidin-4-yl derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

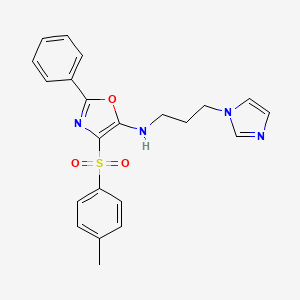

Molecular Structure Analysis

The molecular structure of these compounds typically includes a piperidine ring attached to a benzyl group . The exact structure would depend on the specific substituents present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on their specific structure. For instance, N-(1-Benzylpiperidin-4-yl)pyrimidin-2-amine has a molecular weight of 268.36 and is a solid at room temperature .Applications De Recherche Scientifique

Analgesic Research

N′-(1-benzylpiperidin-4-yl)acetohydrazide: has been investigated for its potential as an analgesic compound. Researchers are particularly interested in developing novel analgesics with reduced side effects compared to traditional opioids like morphine. By modifying the Fentanyl scaffold, this compound serves as a starting material for synthesizing new analgesics. Its structure and properties are crucial for designing potent pain-relieving drugs .

Antioxidant Properties

In silico and in vitro studies have explored the antioxidant capabilities of derivatives containing N′-(1-benzylpiperidin-4-yl)acetohydrazide . These compounds were screened for their ability to scavenge free radicals. Antioxidants play a vital role in protecting cells from oxidative stress, which is associated with various diseases .

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are enzymes involved in neurotransmitter regulation. Inhibition of these enzymes is relevant for treating neurodegenerative disorders such as Alzheimer’s disease. Researchers have explored the potential of N′-(1-benzylpiperidin-4-yl)acetohydrazide derivatives as cholinesterase inhibitors .

Neuropathic Pain Management

Given its structural similarity to Fentanyl, this compound may hold promise in managing neuropathic pain. Neuropathic pain arises from nerve damage and can be challenging to treat. Investigating the analgesic properties of N′-(1-benzylpiperidin-4-yl)acetohydrazide derivatives could lead to novel therapeutic options .

Synthetic Chemistry

The synthesis of N′-(1-benzylpiperidin-4-yl)acetohydrazide involves acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one. Researchers have developed efficient synthetic routes to access this compound, making it valuable for synthetic chemistry studies .

Medicinal Chemistry

Medicinal chemists explore the structure-activity relationship (SAR) of compounds like N′-(1-benzylpiperidin-4-yl)acetohydrazide . By modifying functional groups, they aim to optimize its pharmacological properties, bioavailability, and safety profile. This research contributes to drug discovery and development .

Mécanisme D'action

Target of Action

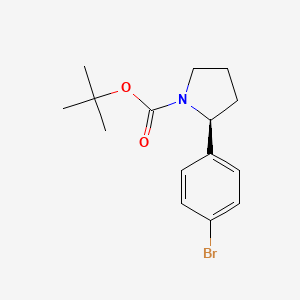

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide is a complex organic compound. It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Mode of Action

Structurally related compounds, such as n-(1-benzylpiperidin-4-yl)-arylacetamides, have been described as potent agonists at the sigma receptor . This suggests that N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide may interact with similar targets, leading to changes in cellular function.

Result of Action

The potential interaction with sigma receptors suggests it may influence a variety of physiological processes, as sigma receptors are involved in modulating the immune system, as well as the central nervous system .

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O/c15-14(16,17)13(20)18-12-6-8-19(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIUDAKGVCDDOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C(F)(F)F)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2,3-dichlorophenyl)methyl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B2797127.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![3,4-dimethyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2797133.png)

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![Methyl 2-methyl-5-[(2-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2797149.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)